molecular formula C10H14O2 B6240332 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, Mixture of diastereomers CAS No. 2375273-87-1

2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, Mixture of diastereomers

Cat. No.: B6240332
CAS No.: 2375273-87-1
M. Wt: 166.22 g/mol
InChI Key: NVMBEBTXXPMSTD-UHFFFAOYSA-N
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Description

2-{Tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, mixture of diastereomers, is a complex organic compound with a unique tricyclic structure. This compound is characterized by its rigid, three-dimensional framework, which imparts distinct chemical and physical properties. It is widely used in scientific research due to its diverse applications in organic synthesis, drug development, and material science .

Preparation Methods

The synthesis of 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Diels-Alder reaction, followed by a series of functional group transformations to introduce the acetic acid moiety. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

In industrial settings, the production of this compound may involve optimized processes to scale up the synthesis while maintaining consistency and quality. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

2-{Tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and controlled temperatures (e.g., reflux, ice bath). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{Tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The rigid tricyclic structure of the compound allows for precise interactions with target molecules, influencing pathways involved in inflammation, pain, and other physiological processes .

Comparison with Similar Compounds

2-{Tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid can be compared with other tricyclic compounds, such as:

The uniqueness of 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid lies in its specific combination of structural features and functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

2375273-87-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(6-tricyclo[3.2.1.02,4]octanyl)acetic acid

InChI

InChI=1S/C10H14O2/c11-10(12)3-6-1-5-2-7(6)9-4-8(5)9/h5-9H,1-4H2,(H,11,12)

InChI Key

NVMBEBTXXPMSTD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CC(=O)O)C3C2C3

Purity

95

Origin of Product

United States

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